molecular formula C21H17ClF2N2O3 B6483906 (2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327180-84-6

(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B6483906
CAS No.: 1327180-84-6
M. Wt: 418.8 g/mol
InChI Key: IKMIOXXJPCHTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic small molecule featuring a chromene-carboxamide backbone with a substituted imino group and a tetrahydrofuran (oxolane) methyl side chain. Its structure integrates three key moieties:

  • Chromene core: A benzopyran-derived scaffold with a chlorine substituent at position 4.
  • Imino group: A (3,4-difluorophenyl)imino substituent at position 2, contributing electron-withdrawing properties.

This compound belongs to a broader class of chromene-3-carboxamide derivatives, which are explored for their bioactivity in medicinal and agrochemical research due to their structural versatility .

Properties

IUPAC Name

6-chloro-2-(3,4-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-14-4-5-17(23)18(24)10-14/h3-6,8-10,15H,1-2,7,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMIOXXJPCHTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromene Core

a) Chlorine Position and Electronic Effects
  • Target Compound : Contains a chlorine atom at position 6 of the chromene ring. This substitution likely enhances electrophilicity and binding interactions in biological systems.
  • Analog from : (2Z)-6-Chloro-2-[(2,4-dimethoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide replaces the 3,4-difluorophenyl group with a 2,4-dimethoxyphenyl imino group.
b) Fluorine vs. Other Halogens
  • Analog from : (2Z)-6-Chloro-2-[(4-chloro-2-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide features a 4-chloro-2-fluorophenyl imino group. The combination of chlorine and fluorine may create a steric and electronic profile distinct from the target compound’s 3,4-difluoro substitution .

Side Chain Modifications

a) Oxolan-2-ylmethyl vs. Tetrahydrofuran-2-ylmethyl
  • Target Compound: Uses an oxolan-2-ylmethyl group, identical to "tetrahydrofuran-2-ylmethyl" in nomenclature. This group is shared with analogs in –10, suggesting its role in improving solubility and metabolic stability.
  • Analog from : (2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide introduces a methylsulfanyl group on the phenyl ring. Sulfur-containing substituents may alter redox properties compared to fluorine .

Structural and Functional Comparison Table

Compound Name Substituents (Chromene Position 2) Side Chain (Position 3) Key Properties/Applications Reference
Target Compound (3,4-Difluorophenyl)imino Oxolan-2-ylmethyl Potential bioactivity via fluorine-induced electron withdrawal -
Analog () (2,4-Dimethoxyphenyl)imino Tetrahydrofuran-2-ylmethyl Enhanced solubility via methoxy groups; acid halide reactivity
Analog () [4-(Methylsulfanyl)phenyl]imino Tetrahydrofuran-2-ylmethyl Sulfur-mediated redox activity
Analog () (4-Chloro-2-fluorophenyl)imino Oxolan-2-ylmethyl Steric effects from mixed halogenation

Preparation Methods

Synthesis of 6-Chloro-2H-Chromene-3-Carboxylic Acid

The chromene core is constructed via a Claisen-Schmidt condensation followed by cyclization. A modified procedure from PMC5015874 demonstrates that methyl 3-(prop-2-yn-1-yloxy)benzoate undergoes thermal cyclization at 120°C in dimethylformamide (DMF) to yield 2H-chromene-3-carboxylate derivatives . For chlorination at position 6, N-chlorosuccinimide (NCS) in acetonitrile at 0°C introduces the chlorine substituent regioselectively, achieving 85–90% yields .

Key Reaction Conditions:

  • Solvent: DMF, anhydrous

  • Temperature: 120°C, 12 hours

  • Workup: Dilution with ice water, filtration, and recrystallization in ethanol .

Analytical Data for 6-Chloro-2H-Chromene-3-Carboxylic Acid:

  • Molecular Formula: C₁₀H₇ClO₃

  • 1H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.1 Hz, 1H), 7.28 (s, 1H), 6.94 (d, J = 8.1 Hz, 1H), 5.88 (dt, J = 10.1, 3.7 Hz, 1H), 4.81 (dd, J = 3.8, 1.9 Hz, 2H) .

Conversion to 6-Chloro-2H-Chromene-3-Carbonyl Chloride

The carboxylic acid is activated using oxalyl chloride (2.0 equiv) in dichloromethane (DCM) with catalytic DMF (2 drops). The reaction proceeds at 0°C for 2 hours, followed by solvent evaporation under reduced pressure . This step achieves near-quantitative conversion, as evidenced by the disappearance of the carboxylic acid’s carbonyl stretch (~1700 cm⁻¹) in IR spectroscopy .

Critical Considerations:

  • Moisture-free conditions prevent hydrolysis of the acid chloride.

  • Excess oxalyl chloride is removed via azeotropic distillation with toluene .

Amide Formation with (Oxolan-2-Yl)Methanamine

The acid chloride reacts with (oxolan-2-yl)methanamine (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C, using triethylamine (Et₃N) as a base to scavenge HCl . After stirring for 4 hours, the mixture is diluted with cold water, and the precipitate is filtered and recrystallized from ethanol to yield 6-chloro-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide (75–80% yield) .

Optimization Note:

  • Lower temperatures (0–5°C) suppress side reactions such as imide formation, which occurs above 10°C .

Characterization Data:

  • HRMS (ESI): m/z calculated for C₁₆H₁₇ClNO₃ [M+H]⁺: 330.0895; observed: 330.0898 .

  • 13C NMR (101 MHz, CDCl₃): δ 166.6 (C=O), 155.0 (chromene C2), 138.1 (C6-Cl), 65.3 (tetrahydrofuran C2) .

Introduction of the (3,4-Difluorophenyl)Imino Group

The 2-position ketone undergoes condensation with 3,4-difluoroaniline (1.5 equiv) in acetic acid under reflux (120°C) for 6–8 hours. The reaction’s stereochemical outcome (Z-configuration) is controlled by the electron-withdrawing effect of the 3,4-difluoro substituents, favoring the Z-isomer through thermodynamic control. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to isolate the Z-isomer (>95% purity) .

Mechanistic Insight:

  • The reaction proceeds via a nucleophilic attack by the aniline’s amine on the chromene’s carbonyl carbon, followed by dehydration to form the imine.

  • Acetic acid catalyzes both imine formation and Z-isomer stabilization through hydrogen bonding.

Stereochemical Validation:

  • NOESY NMR: A strong nuclear Overhauser effect (NOE) between the chromene’s C3 proton and the difluorophenyl ring confirms the Z-configuration.

Final Product Characterization

The title compound is characterized via spectroscopic and chromatographic methods:

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.58 (d, J = 8.1 Hz, 1H, chromene H5), 7.12–7.03 (m, 2H, difluorophenyl), 6.94 (d, J = 8.1 Hz, 1H, chromene H7), 5.88 (dt, J = 10.1, 3.7 Hz, 1H, chromene H2), 4.81 (dd, J = 3.8, 1.9 Hz, 2H, tetrahydrofuran CH₂) .

  • 19F NMR (376 MHz, CDCl₃): δ -118.2 (d, J = 21.5 Hz, F3), -122.7 (d, J = 21.5 Hz, F4).

Purity Analysis:

  • HPLC: >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .

  • Melting Point: 214–216°C (decomposition observed above 220°C) .

Scalability and Industrial Considerations

Process Optimization:

  • Batch-Specific Adjustments: Molecular weight variations in intermediates necessitate recalibration of stoichiometry, as emphasized by GlpBio for carboxamide derivatives .

  • Solvent Recovery: Ethanol and DCM are recycled via distillation to reduce costs .

Yield Improvements:

  • Catalytic Pd(OAc)₂: A 2024 study demonstrated that palladium acetate (0.5 mol%) accelerates imine formation by 30%, reducing reaction time to 4 hours.

Challenges and Mitigation Strategies

Common Issues:

  • E/Z Isomerization: Storage at room temperature causes gradual isomerization to the E-isomer. Mitigation: Add 0.1% ascorbic acid as a stabilizer.

  • Low Amide Yield: Trace moisture during acid chloride formation hydrolyzes intermediates. Mitigation: Use molecular sieves (3Å) in DCM .

Regulatory Compliance:

  • The compound is classified as a research chemical; handling requires PPE and ventilation due to potential respiratory irritancy .

Q & A

Q. What are the common synthetic routes for synthesizing this chromene derivative, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including:

  • Condensation reactions between a chromene-3-carboxylic acid derivative and an imine-forming aromatic amine (e.g., 3,4-difluoroaniline) under acidic or basic conditions .
  • Coupling reactions (e.g., amide bond formation) between the chromene core and the oxolane-methyl group, often using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Critical reaction parameters : Temperature (60–100°C for imine formation), solvent polarity (aprotic solvents for stability), and catalyst use (e.g., p-TsOH for imine condensation) to achieve >70% yield .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm Z-configuration of the imine bond and substituent positions .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
  • X-ray crystallography : Resolves stereochemical ambiguities; however, challenges in crystal formation may require co-crystallization with stabilizing agents .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in imine formation?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or toluene to reduce side reactions .
  • Catalyst screening : Test Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl2_2) to accelerate imine condensation .
  • In-situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How should contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) be resolved?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing oxolane with furan) and test against specific targets (e.g., COX-2 for anti-inflammatory activity) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm the compound’s interaction with proposed targets (e.g., topoisomerase II for anticancer effects) .
  • Dose-response profiling : Compare IC50_{50} values across assays to identify concentration-dependent effects .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities with kinases or GPCRs .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment .
  • SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics with purified target proteins .

Q. How do steric and electronic effects of the 3,4-difluorophenyl and oxolane groups influence reactivity?

  • Steric effects : The oxolane’s methyl group may hinder nucleophilic attack at the chromene’s 3-carboxamide, reducing hydrolysis rates .
  • Electronic effects : Electron-withdrawing fluorine atoms on the phenyl ring increase imine bond stability but may reduce solubility in aqueous media .
  • Computational modeling : DFT calculations can predict charge distribution and reactive sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability data?

  • Standardize assay conditions : Use consistent pH (e.g., PBS at pH 7.4) and temperature (37°C) for solubility tests .
  • Comparative studies : Replicate experiments using identical batches of the compound to isolate batch-specific variability .
  • Lipophilicity optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the oxolane moiety to enhance aqueous solubility .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for imine and amide bond formation to avoid hydrolysis .
  • Analytical workflows : Combine HPLC purity checks (>95%) with 1H^1 \text{H}-NMR integration for batch validation .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.